molecular formula C22H23N5O4 B10990128 3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide

3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide

Cat. No.: B10990128
M. Wt: 421.4 g/mol
InChI Key: ONWRHUATUIQMFB-UHFFFAOYSA-N
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Description

3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-benzimidazol-5-yl)propanamide is a complex organic compound that features a combination of imidazolidinone and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-benzimidazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl Group: This step involves the alkylation of the imidazolidinone core with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Coupling of the Two Moieties: The final step involves coupling the imidazolidinone and benzimidazole moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the imidazolidinone core, using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole moiety.

    Reduction: Reduced derivatives of the imidazolidinone core.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-benzimidazol-5-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The imidazolidinone core may also contribute to the compound’s overall activity by stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole, mebendazole, and albendazole share the benzimidazole moiety and have similar biological activities.

    Imidazolidinone Derivatives: Compounds like imidazolidinone and its derivatives share the imidazolidinone core and have similar chemical reactivity.

Uniqueness

What sets 3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-benzimidazol-5-yl)propanamide apart is the combination of both the benzimidazole and imidazolidinone moieties in a single molecule

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

3-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(1-methylbenzimidazol-5-yl)propanamide

InChI

InChI=1S/C22H23N5O4/c1-26-13-23-18-11-15(5-9-19(18)26)24-20(28)10-8-17-21(29)27(22(30)25-17)12-14-3-6-16(31-2)7-4-14/h3-7,9,11,13,17H,8,10,12H2,1-2H3,(H,24,28)(H,25,30)

InChI Key

ONWRHUATUIQMFB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC(=O)CCC3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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